N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
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Overview
Description
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that features a cyclopropyl group, a pyridoindole moiety, and a butanamide backbone. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridoindole core, followed by the introduction of the cyclopropyl group and the butanamide moiety. Key steps may include:
Formation of the Pyridoindole Core: This can be achieved through cyclization reactions involving indole derivatives.
Introduction of the Cyclopropyl Group: Cyclopropyl groups can be introduced via cyclopropanation reactions using reagents like diazomethane.
Formation of the Butanamide Backbone: This step often involves amide bond formation through coupling reactions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropyl group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or cyclopropyl derivatives.
Scientific Research Applications
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Cyclopropyl Compounds: Compounds like cyclopropylamine and cyclopropylcarbinol.
Uniqueness
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its combination of a cyclopropyl group, a pyridoindole core, and a butanamide backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C18H21N3O2/c22-17(19-12-5-6-12)7-8-18(23)21-10-9-16-14(11-21)13-3-1-2-4-15(13)20-16/h1-4,12,20H,5-11H2,(H,19,22) |
InChI Key |
IMIVVRANQLTQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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